2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.: 944898-31-1
VCID: VC7927046
InChI: InChI=1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3
SMILES: CCC1=NN=C(O1)CCN
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

CAS No.: 944898-31-1

Cat. No.: VC7927046

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine - 944898-31-1

Specification

CAS No. 944898-31-1
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
Standard InChI InChI=1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3
Standard InChI Key WDOUWASQAAGCTE-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)CCN
Canonical SMILES CCC1=NN=C(O1)CCN

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine belongs to the 1,3,4-oxadiazole family, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The ethyl group at the 5-position and the ethanamine side chain at the 2-position distinguish it from related derivatives. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol . The compound’s structure is validated by spectral data, including NMR and IR spectroscopy, though specific spectra for this derivative remain unpublished .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁N₃O
Molecular Weight141.17 g/mol
Purity≥95%
Storage ConditionsRoom temperature, sealed, dry

Structural Analogues and Homologues

The methyl-substituted analogue, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS: 781612-35-9), shares a similar scaffold but exhibits distinct electronic and steric profiles due to the smaller methyl group. Comparative studies suggest that ethyl substitution may enhance lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions. For 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine, a plausible route begins with the formation of a hydrazide intermediate, followed by cyclization using phosphoryl chloride (POCl₃) or other dehydrating agents . For example, naphthofuran-2-carbohydrazide has been cyclized with para-aminobenzoic acid (PABA) in POCl₃ to yield 1,3,4-oxadiazole derivatives . Adapting this method, ethyl-substituted precursors could be employed to generate the target compound.

Reaction Optimization

Key parameters influencing oxadiazole synthesis include solvent choice, base selection, and reaction time. In analogous syntheses, dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) proved optimal, achieving conversions >80% within 3–5 hours . The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) further enhances yields by facilitating amide bond formation between intermediates and carboxylic acids .

Table 2: Optimization of Oxadiazole Synthesis (Adapted from )

ParameterOptimal ConditionYield Improvement
SolventDCM+25% vs. THF/DMF
BaseDIPEA+30% vs. NaOH
Coupling ReagentHATU+40% vs. EDCI
Reaction Time3–5 hoursMaximizes purity
Hazard StatementPrecautionary Measure
H335Avoid inhalation; use respirators
H314Wear chemical-resistant gloves

Future Directions and Research Gaps

Despite its discontinued commercial status, 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine warrants further investigation. Key areas include:

  • Synthetic Scalability: Developing cost-effective, large-scale synthesis methods.

  • Biological Screening: Evaluating antimicrobial, anticancer, and antiviral activity in vitro.

  • Structure-Activity Relationships (SAR): Comparing ethyl-substituted derivatives with methyl or propyl analogues to optimize bioactivity .

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